
1-Iodyl-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Yodilo-2-(2-metilpropano-2-sulfonil)-4-(trifluorometil)benceno es un compuesto orgánico que presenta una estructura compleja con múltiples grupos funcionales
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-Yodilo-2-(2-metilpropano-2-sulfonil)-4-(trifluorometil)benceno normalmente involucra múltiples pasos, comenzando desde precursores más simples. Las rutas sintéticas comunes pueden incluir:
Halogenación: Introducción del átomo de yodo a través de reacciones de halogenación.
Sulfonilación: Adición del grupo sulfonilo utilizando cloruros de sulfonilo en condiciones básicas.
Trifluorometilación: Introducción del grupo trifluorometil utilizando reactivos como yoduro de trifluorometil.
Métodos de Producción Industrial
Los métodos de producción industrial para tales compuestos a menudo implican la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir:
Catálisis: Uso de catalizadores para mejorar las velocidades de reacción.
Control de Temperatura: Control preciso de las temperaturas de reacción para evitar reacciones secundarias.
Purificación: Técnicas como la recristalización o la cromatografía para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-Yodilo-2-(2-metilpropano-2-sulfonil)-4-(trifluorometil)benceno puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo yodilo puede participar en reacciones de oxidación.
Reducción: Reducción del grupo yodilo a yoduro.
Sustitución: Reacciones de sustitución nucleofílica que involucran los grupos sulfonilo o trifluorometil.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Como peróxido de hidrógeno o perácidos para reacciones de oxidación.
Agentes Reductores: Como borohidruro de sodio para reacciones de reducción.
Nucleófilos: Como aminas o tioles para reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados sulfonilados o trifluorometilados.
Aplicaciones Científicas De Investigación
Química: Como reactivo en la síntesis orgánica para introducir grupos yodilo, sulfonilo y trifluorometil.
Biología: Posible uso en estudios bioquímicos debido a sus grupos funcionales únicos.
Medicina: Exploración de sus propiedades farmacológicas para el desarrollo de fármacos.
Industria: Uso en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1-Yodilo-2-(2-metilpropano-2-sulfonil)-4-(trifluorometil)benceno involucra interacciones con objetivos moleculares a través de sus grupos funcionales. El grupo yodilo puede participar en reacciones redox, mientras que los grupos sulfonilo y trifluorometil pueden influir en la reactividad y las propiedades de unión del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
1-Yodilo-4-(trifluorometil)benceno: Carece del grupo sulfonilo pero comparte los grupos yodilo y trifluorometil.
2-(2-Metilpropano-2-sulfonil)-4-(trifluorometil)benceno: Carece del grupo yodilo pero comparte los grupos sulfonilo y trifluorometil.
1-Yodilo-2-(2-metilpropano-2-sulfonil)benceno: Carece del grupo trifluorometil pero comparte los grupos yodilo y sulfonilo.
Unicidad
1-Yodilo-2-(2-metilpropano-2-sulfonil)-4-(trifluorometil)benceno es único debido a la combinación de grupos yodilo, sulfonilo y trifluorometil en una sola molécula.
Propiedades
Número CAS |
649721-49-3 |
|---|---|
Fórmula molecular |
C11H12F3IO4S |
Peso molecular |
424.18 g/mol |
Nombre IUPAC |
2-tert-butylsulfonyl-1-iodyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H12F3IO4S/c1-10(2,3)20(18,19)9-6-7(11(12,13)14)4-5-8(9)15(16)17/h4-6H,1-3H3 |
Clave InChI |
FZIAUJTWUBOPLU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)S(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)I(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12592789.png)
![2-(4-Chloro-2-nitro-phenoxy)-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592802.png)

![N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide](/img/structure/B12592813.png)
![4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12592821.png)
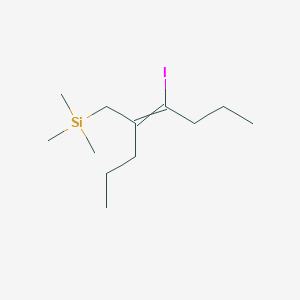
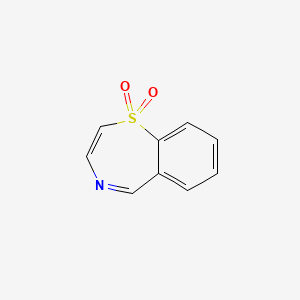
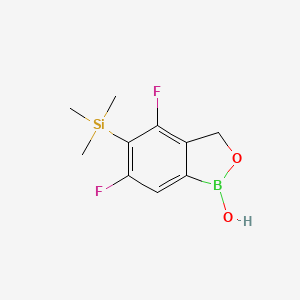
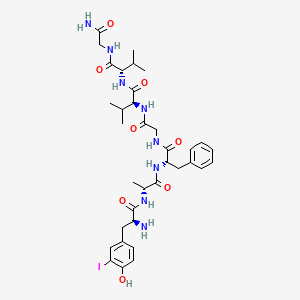
![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12592842.png)
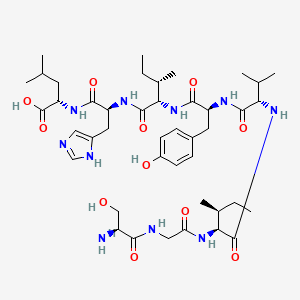
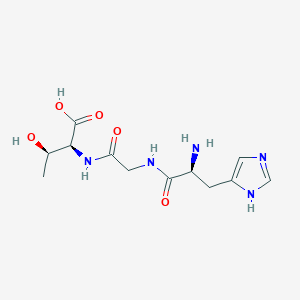
phosphane](/img/structure/B12592854.png)
![3-[3,4-Bis(octyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12592862.png)
